,4,5-Trimethoxyphenylacetonitrile finds its primary application in scientific research as an internal standard during the determination of vancomycin in serum samples. Vancomycin is an antibiotic used to treat various infections caused by Gram-positive bacteria. Accurately measuring its concentration in blood is crucial for monitoring therapy and preventing adverse effects.
A study published in the Journal of Chromatography B describes a method for vancomycin determination in serum that utilizes 3,4,5-trimethoxyphenylacetonitrile as an internal standard. This method involves a direct and rapid protein precipitation step, followed by high-performance liquid chromatography (HPLC) analysis. The presence of the internal standard allows for the correction of variations in sample preparation, injection volume, and detector response, leading to more accurate and reliable vancomycin concentration measurements. [Source: Journal of Chromatography B, Volume 747, Issue 1, Pages 121-127, (1997) ]
While the current research primarily focuses on its use with vancomycin analysis, the properties of 3,4,5-trimethoxyphenylacetonitrile suggest potential applications in other analytical techniques.
3,4,5-Trimethoxyphenylacetonitrile (CAS Number: 13338-63-1) is an organic compound consisting of a central benzene ring decorated with three methoxy groups (CH3O) at positions 3, 4, and 5, and an acetonitrile (CH2CN) group attached to the ring. It is a white solid [].
This compound finds its primary application in scientific research as an internal standard during the analysis of vancomycin in blood serum []. Vancomycin is a life-saving antibiotic, and accurate measurement of its concentration in the bloodstream is crucial for effective treatment.
3,4,5-Trimethoxyphenylacetonitrile possesses a key structural feature: the combination of electron-donating methoxy groups and an electron-withdrawing acetonitrile group. The methoxy groups increase the electron density around the benzene ring, making it more susceptible to attack by electrophiles. Conversely, the acetonitrile group pulls electron density away from the ring, creating a dipole moment within the molecule [].
Another notable aspect of the structure is the presence of a nitrile group (C≡N). This functional group can participate in various chemical reactions due to the presence of a triple bond and the electronegative nitrogen atom.
The primary method for synthesizing 3,4,5-Trimethoxyphenylacetonitrile involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and hippuric acid []. The balanced chemical equation for this reaction is not readily available.
During vancomycin analysis, this compound serves as an internal standard. It is added to the blood serum sample alongside the vancomycin. Both compounds undergo the same extraction and detection processes. By comparing the signal intensity of the internal standard to that of vancomycin, researchers can account for variations in sample preparation or instrument response, leading to more accurate quantification of vancomycin [].
Data on specific physical and chemical properties like melting point, boiling point, and solubility is currently limited. Suppliers typically only specify that it is a white solid with a minimum purity of 97% [].
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